molecular formula C16H16N2O2 B14775717 2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B14775717
M. Wt: 268.31 g/mol
InChI Key: JSWIPBMQZNDWNW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a heterocyclic compound that features a pyridine ring substituted with methoxy and methyl groups, and an oxazole ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-methyl-2-pyridinecarboxaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-6-methyl-2-pyridinecarboxylic acid, while reduction of the oxazole ring can produce 4,5-dihydrooxazole derivatives.

Scientific Research Applications

2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-methyl-2-pyridinecarboxaldehyde: Shares the pyridine ring with methoxy and methyl substitutions.

    4-Phenyl-4,5-dihydrooxazole: Contains the oxazole ring fused with a phenyl group.

Uniqueness

2-(4-Methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(4-methoxy-6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H16N2O2/c1-11-8-13(19-2)9-14(17-11)16-18-15(10-20-16)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3

InChI Key

JSWIPBMQZNDWNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(CO2)C3=CC=CC=C3)OC

Origin of Product

United States

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